BENGHE Foundational & Exploratory

Check Availability & Pricing

RMC-113: A Technical Guide to Dual PIP4K2C
and PIKfyve Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: RMC-113

Cat. No.: B15607158

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RMC-113 is a novel small molecule inhibitor targeting two key lipid kinases:
Phosphatidylinositol-5-Phosphate 4-Kinase Type || Gamma (PIP4K2C) and PIKfyve. This dual
inhibitory action disrupts critical cellular processes, including endolysosomal trafficking and
autophagy, presenting a promising therapeutic strategy for a range of diseases, notably
cancers with specific genetic drivers such as KRAS mutations. This technical guide provides an
in-depth overview of the core biology of PIP4K2C and PIKfyve, the mechanism of action of
RMC-113, comprehensive quantitative data, detailed experimental protocols for its
characterization, and visual representations of the relevant signaling pathways and
experimental workflows.

Introduction to PIP4K2C and PIKfyve: Key
Therapeutic Targets

PIP4K2C (Phosphatidylinositol-5-Phosphate 4-Kinase Type Il Gamma) is a lipid kinase that
phosphorylates phosphatidylinositol-5-phosphate (PI1(5)P) to generate phosphatidylinositol-4,5-
bisphosphate (PI(4,5)P2).[1][2] Dysregulation of PIP4K2C has been implicated in cancer
progression, where it can influence cell growth, migration, and invasion.[1][2] Notably, PIP4K2C
has been identified as a potential therapeutic target in breast cancer and may play a role in
modulating the tumor microenvironment.
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PIKfyve (Fab-1, YOTB, Vacl, and EEA1 domain-containing protein) is a phosphoinositide
kinase that synthesizes phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2) from
phosphatidylinositol-3-phosphate (PI1(3)P).[3] This lipid is crucial for the regulation of
endosomal and lysosomal function, including membrane trafficking and autophagy.[3] Inhibition
of PIKfyve has demonstrated therapeutic potential in various diseases, including cancer and
viral infections.[3] In the context of cancer, particularly in pancreatic ductal adenocarcinoma
(PDAC), targeting PIKfyve has been shown to disrupt lysosomal function and induce synthetic
lethality in combination with therapies targeting the KRAS-MAPK pathway.[4][5]

RMC-113: A Dual Inhibitor

RMC-113 is a potent, cell-active small molecule that selectively inhibits both PIP4K2C and
PIKfyve.[6][7] This dual inhibition leads to a multifaceted disruption of cellular homeostasis,
primarily by impairing autophagic flux.[6][7] The mechanism of action involves the reversal of
virus-induced impairment of autophagy, highlighting its potential as a broad-spectrum antiviral
agent.[7][8][9] The inhibitory activity of RMC-113 against both kinases has been quantitatively
characterized, demonstrating its high affinity and potency.

Quantitative Data Summary

The following tables summarize the key quantitative data for RMC-113's inhibitory activity
against its primary targets and its efficacy in cellular models.

Table 1: In Vitro Inhibitory Activity of RMC-113

Target Parameter Value (nM)
PIP4K2C K 46
PIKfyve K 370

Data sourced from MedchemExpress.[3]

Table 2: Antiviral Efficacy of RMC-113
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Virus Cell Line Parameter Value (pM)
SARS-CoV-2 Calu-3 ECso 0.25
rvSV-SARS-CoV-2-S Vero ECso 1.8

VEEV (vaccine strain)  U-87 MG ECso 1.4

DENV2 Huh7 ECso 1.4

EBOV Huh7 ECso 5

MARV Huh7 ECso 7.8

Data sourced from MedchemExpress.[3]

Signaling Pathways

The inhibition of PIP4K2C and PIKfyve by RMC-113 impacts critical signaling pathways
involved in cell growth, survival, and metabolism.
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Figure 1: Simplified signaling pathway of PIP4K2C and PIKfyve and the inhibitory action of
RMC-113.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the dual
inhibition of PIP4K2C and PIKfyve by RMC-113.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (ICso) of RMC-
113 against PIP4K2C and PIKfyve.

Materials:
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e Recombinant human PIP4K2C and PIKfyve enzymes

e Substrate (e.g., PI(5)P for PIP4K2C, PI(3)P for PIKfyve)

e ATP

e RMC-113

» Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)
o ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

o 384-well white assay plates

Procedure:

e Compound Preparation: Prepare a serial dilution of RMC-113 in DMSO. Further dilute in
kinase assay buffer to achieve the desired final concentrations. The final DMSO
concentration should not exceed 1%.

e Assay Setup:

o Add 5 pL of diluted RMC-113 or vehicle control (DMSO in assay buffer) to the wells of a
384-well plate.

o Add 10 pL of a 2x kinase/substrate mixture containing the purified kinase and its specific
lipid substrate in kinase assay buffer to each well.

o Pre-incubate the plate at room temperature for 10 minutes.

e Initiation of Kinase Reaction: Add 10 pL of a 2x ATP solution to each well to start the
reaction. The final ATP concentration should be at or near the Km for the specific kinase.
Incubate at 30°C for 60 minutes.

¢ Termination and Detection:

o Add 25 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP. Incubate at room temperature for 40 minutes.
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o Add 50 pL of Kinase Detection Reagent to each well to convert the generated ADP to ATP,
which is then used in a luciferase reaction to produce a luminescent signal. Incubate for
30 minutes.

» Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition
against the logarithm of the RMC-113 concentration and fit the data to a four-parameter
logistic equation to determine the 1Cso value.

Cellular Target Engagement Assay (Western Blot)

This protocol assesses the ability of RMC-113 to engage its targets, PIP4K2C and PIKfyve, in
a cellular context using a clickable probe and western blotting.

Materials:

e Cancer cell line of interest (e.g., A549-ACE?2)

e RMC-113

» Clickable probe analog of RMC-113 (e.g., SRN2-002)
o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o Streptavidin beads

e Primary antibodies against PIP4K2C and PIKfyve

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e UV crosslinker

Procedure:

o Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the clickable probe
alone or in combination with increasing concentrations of RMC-113 for a specified time.

e UV Crosslinking and Lysis:
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o Irradiate the cells with UV light to covalently link the probe to its targets.
o Wash the cells with cold PBS and lyse them on ice.

o Clarify the lysate by centrifugation.

¢ Click Reaction and Pulldown:

o Perform a copper-catalyzed azide-alkyne cycloaddition (click) reaction to attach a biotin
tag to the probe.

o Incubate the biotinylated lysate with streptavidin beads to pull down the probe-bound
proteins.

o Western Blotting:

o Wash the beads to remove non-specifically bound proteins.

[e]

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

o

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

[¢]

Block the membrane and probe with primary antibodies against PIP4K2C and PIKfyve.

[e]

Incubate with an HRP-conjugated secondary antibody.

o Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and
an imaging system. A dose-dependent decrease in the pulled-down PIP4K2C and PIKfyve in
the presence of RMC-113 indicates target engagement.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical characterization of a dual
kinase inhibitor like RMC-113.
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Figure 2: A representative experimental workflow for the characterization of a dual kinase
inhibitor.

Conclusion

RMC-113 represents a significant advancement in the development of targeted therapies. Its
unique dual inhibitory mechanism against PIP4K2C and PIKfyve offers a powerful approach to
modulate fundamental cellular processes that are often dysregulated in cancer and viral
diseases. The data and protocols presented in this technical guide provide a comprehensive
resource for researchers and drug development professionals working to further understand
and exploit the therapeutic potential of this novel compound. Further investigation into the role
of RMC-113 in various cancer models, particularly those with KRAS mutations, is warranted to
fully elucidate its clinical utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [RMC-113: A Technical Guide to Dual PIP4K2C and
PIKfyve Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15607158#rmc-113-pip4k2c-and-pikfyve-dual-
inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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